N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO3S2/c1-9(2)8-16(12,13)11-7-10(14-3)5-6-15-4/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCYHBUHGWSCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC(CCSC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylpropane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methylpropane-1-sulfonyl chloride with 2-methoxy-4-methylsulfanylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylpropane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and methylsulfanyl groups may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity for certain targets. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-4-methylsulfanylbutyl)butanamide
- N-(2-Methoxy-4-methylsulfanylbutyl)-2,5-dimethylfuran-3-carboxamide
- 2-(2-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)acetamide
Uniqueness
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylpropane-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonamide and a methylsulfanyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylpropane-1-sulfonamide, a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₉N₁O₃S₂
This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antimicrobial activity. The mechanism involves the inhibition of bacterial folate synthesis, which is crucial for DNA synthesis. Studies have shown that derivatives similar to this compound can inhibit various Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays showed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A-549 | 0.04 |
| Doxorubicin | A-549 | 0.06 |
Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes has been observed in several studies involving similar compounds. This action can lead to reduced inflammation and pain relief, making these compounds potential candidates for treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interfere with metabolic pathways in pathogens and cancer cells. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, effectively inhibiting dihydropteroate synthase.
Case Study 1: Antimicrobial Efficacy
In a study published in PubMed, a series of sulfonamide derivatives were tested against common bacterial strains. The results indicated that the compound exhibited effective antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Screening
Another research effort focused on evaluating the anticancer properties of various sulfonamide derivatives, including this compound. The findings revealed that this compound significantly inhibited the proliferation of A-549 lung cancer cells, showcasing its potential as an anticancer agent.
Q & A
Basic: What are the critical parameters for synthesizing N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylpropane-1-sulfonamide with high purity?
Answer:
The synthesis of this compound requires precise control of reaction conditions to optimize yield and purity. Key parameters include:
- Temperature : Maintaining specific temperature ranges during substitution reactions (e.g., nucleophilic attack of sulfonamide groups) to avoid side reactions. For example, highlights the importance of controlled heating (e.g., 60–80°C) to ensure regioselectivity in sulfonamide formation .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to stabilize intermediates (see for solvent-dependent reactivity) .
- Reagent Stoichiometry : Exact molar ratios of reagents (e.g., coupling agents like EDC/HOBt for amide bond formation) are critical to prevent incomplete reactions .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures is recommended for isolating the pure product .
Advanced: How can computational modeling guide the design of analogs with improved bioactivity?
Answer:
Computational approaches are pivotal for structure-activity relationship (SAR) studies:
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities of the compound with target proteins (e.g., enzymes or receptors). The methoxy and methylsulfanyl groups may influence hydrophobic interactions, as seen in similar sulfonamides () .
- Quantum Mechanical Calculations : Density Functional Theory (DFT) can optimize the compound’s geometry and predict electrostatic potential surfaces, aiding in understanding its reactivity (e.g., sulfonamide group’s nucleophilicity) .
- MD Simulations : Molecular dynamics can assess stability in biological membranes, leveraging data from analogs in and to infer behavior .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
A multi-technique approach is necessary:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.3 ppm), methylsulfanyl (δ ~2.1 ppm), and sulfonamide groups (δ ~7.5 ppm for aromatic protons in related structures; see and ) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the butyl chain and confirm connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion). notes ESI-MS as a reliable method for sulfonamides .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Answer:
Stability studies should include:
- pH-Dependent Degradation :
- Oxidative Stress : Use H₂O₂ or TBHP to test susceptibility. The methylsulfanyl moiety is oxidation-prone, potentially forming sulfoxide derivatives () .
- Thermal Stability : TGA/DSC can identify decomposition temperatures, critical for storage guidelines .
Basic: What are the best practices for handling and storing this compound?
Answer:
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential sulfonamide toxicity ( ) .
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the methylsulfanyl group. Desiccate to avoid hygroscopic degradation () .
- Solubility : Pre-dissolve in DMSO for biological assays (tested in for related sulfonamides) .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
Answer:
Discrepancies may arise from assay-specific variables:
- Assay Optimization :
- Cell Permeability : Use Caco-2 monolayers to compare permeability with free sulfonamides ( notes PEGylation improves uptake) .
- Protein Binding : Conduct serum protein binding assays (e.g., ultrafiltration) to quantify active fractions .
- Control Experiments : Include reference compounds (e.g., known sulfonamide inhibitors) to validate assay conditions () .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in synthesis () .
Basic: What synthetic routes are reported for introducing the methylsulfanyl group?
Answer:
Two primary methods are documented:
- Thiol-Epoxide Ring-Opening : React 4-methylsulfanylbutylene oxide with a sulfonamide nucleophile under basic conditions (K₂CO₃ in DMF, 60°C; ) .
- Mitsunobu Reaction : Couple a thiol-containing intermediate (e.g., 4-mercaptobutanol) using DIAD and PPh₃ () .
- Post-Synthetic Modification : Introduce methylsulfanyl via SN2 displacement of a bromobutyl precursor (NaSCH₃ in DMSO, 50°C; ) .
Advanced: What in silico tools can predict metabolic pathways of this compound?
Answer:
- CYP450 Metabolism : Use Schrödinger’s MetaSite to identify oxidation sites (e.g., methylsulfanyl to sulfoxide; ) .
- Phase II Metabolism : GLORY predicts glucuronidation or sulfation at the methoxy group .
- Toxicity Prediction : ADMET Predictor or ProTox-II assesses hepatotoxicity risks based on structural analogs ( ) .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Activation of Carboxylic Acids : Use HATU or EDCI/HOBt for efficient amide bond formation () .
- Protection of Reactive Groups : Temporarily protect the methoxy group with TBSCl to prevent side reactions () .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling () .
Advanced: How can cryo-EM or X-ray crystallography elucidate binding modes?
Answer:
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to resolve binding interactions. and provide protocols for sulfonamide co-crystals .
- Cryo-EM : Suitable for large complexes (e.g., membrane proteins). Use grids coated with sulfonamide derivatives to enhance binding contrast () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
